N1-(2-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXDLFIKOUGEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C22H25Cl2N3O4S
- Molecular Weight: 498.4 g/mol
- CAS Number: 898460-38-3
The compound features a complex structure that includes a chlorobenzyl moiety, an oxazolidine ring, and a sulfonamide group. This structural diversity is critical for its interaction with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity |
| Oxazolidine Ring | Provides stability and reactivity |
| Sulfonamide Linkage | Potential for biological activity |
This compound is hypothesized to exert its biological effects through several mechanisms:
- Enzyme Inhibition: The sulfonamide group may interact with enzymes, inhibiting their function and altering metabolic pathways.
- Cell Membrane Interaction: The chlorobenzyl group could affect cellular integrity and signaling by interacting with lipid membranes.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell walls or inhibition of protein synthesis.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent.
Case Studies
-
Study on Antibacterial Efficacy:
- A study conducted on structurally similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
-
Potential in Cancer Therapy:
- Research exploring the effects of sulfonamide derivatives on cancer cell lines revealed cytotoxic effects, indicating that this compound could be further investigated for anticancer applications.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| Sulfanilamide | Antibacterial |
| N-(4-chlorophenyl)sulfonamide | Antimicrobial |
| 2,5-Dimethylbenzenesulfonamide | Enzyme inhibition |
This table illustrates the biological activities associated with compounds that share structural similarities with this compound.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
The sulfonyl group’s substituent significantly impacts electronic characteristics and target affinity:
- N1-(2-Chlorobenzyl)-N2-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide () : The 4-fluorophenyl sulfonyl group introduces weaker electron-withdrawing effects compared to chlorine, which may alter pharmacokinetics .
- N1-((3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl) Derivatives () : The nitro group offers stronger electron withdrawal, increasing reactivity but possibly reducing metabolic stability .
Heterocyclic Core Modifications
Variations in the central heterocycle influence conformational flexibility:
Chlorobenzyl Positional Isomerism
The position of chlorine on the benzyl group modulates steric effects:
- 2-Chlorobenzyl (Target Compound) : Ortho-substitution may hinder rotation, favoring specific binding conformations.
Spectroscopic Comparison
- LC-MS : The target compound’s molecular weight can be inferred as ~480–500 g/mol, comparable to compounds in (e.g., m/z 437–479) .
- 1H NMR : Key signals include aromatic protons (δ 7.41–7.82 ppm for chlorophenyl groups) and methylene/methyl groups (δ 2.27–3.56 ppm), consistent with oxalamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
